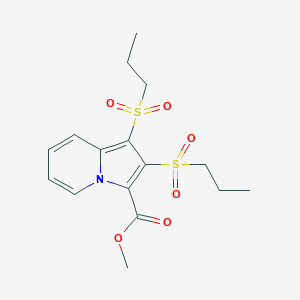
methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate
Übersicht
Beschreibung
Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been found to have significant effects on the biochemical and physiological processes in the human body.
Wirkmechanismus
The mechanism of action of Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate involves the inhibition of GSK-3β activity. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling and gene expression. Inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate has been found to have significant biochemical and physiological effects on the human body. It has been shown to improve insulin sensitivity in diabetic patients, reduce tumor growth in cancer patients, and improve cognitive function in patients with neurodegenerative disorders. The compound has also been found to have anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various physiological processes. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate. One potential direction is the development of more potent and selective inhibitors of GSK-3β, which could be used in the treatment of various diseases. Another direction is the investigation of the compound's potential applications in stem cell research and tissue engineering. Additionally, the compound's potential use in the treatment of various psychiatric disorders such as bipolar disorder and schizophrenia could also be explored.
Conclusion:
Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It is a potent inhibitor of GSK-3β and has been found to have significant biochemical and physiological effects on the human body. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, which could potentially lead to the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 1,2-bis(propylsulfonyl)-3-indolizinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme that plays a crucial role in various physiological processes such as cell signaling, gene expression, and metabolism. Inhibition of GSK-3β has been linked to the treatment of several diseases such as diabetes, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 1,2-bis(propylsulfonyl)indolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S2/c1-4-10-24(19,20)14-12-8-6-7-9-17(12)13(16(18)23-3)15(14)25(21,22)11-5-2/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMLQBSGKGASAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




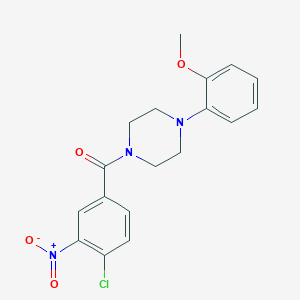
![1-(2-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441158.png)
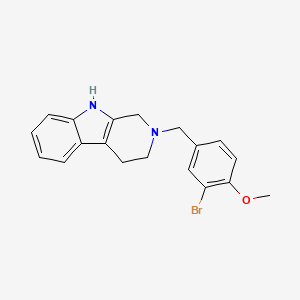
![ethyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441172.png)
![N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441183.png)

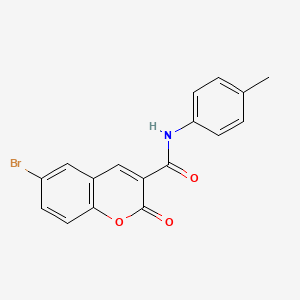
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide](/img/structure/B3441215.png)
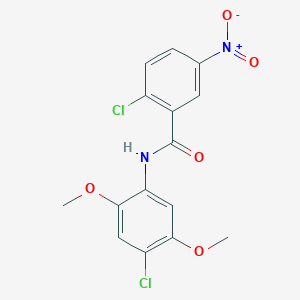
![methyl [(3-cyclohexyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3441232.png)
![2,6,6-trimethyl-8-oxo-1,9-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-b]quinoline-3-carbonitrile](/img/structure/B3441234.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441244.png)
![5-(4-chlorophenyl)-6-(2-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441249.png)